

Comparative Crystallographic Guide: 4-Hydroxy-7-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Hydroxy-7-methyl-3-nitrocoumarin

CAS No.: 60795-17-7

Cat. No.: B2498544

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Executive Summary

4-Hydroxy-7-methyl-3-nitrocoumarin (C₁₀H₇NO₅) represents a critical structural modification of the coumarin scaffold, combining the lipophilic bulk of a 7-methyl group with the electronic "warhead" of a 3-nitro moiety.

This guide objectively compares the structural performance of this derivative against its parent compounds (4-Hydroxycoumarin) and its direct structural analogue (3-Nitro-4-hydroxycoumarin). The analysis reveals that the introduction of the 3-nitro group creates a stable pseudo-cyclic intramolecular hydrogen bond, significantly altering the crystal packing and pharmacological profile compared to the non-nitrated parent.

Key Structural Differentiators

Feature	4-Hydroxy-7-methyl-3-nitrocoumarin	4-Hydroxy-7-methylcoumarin (Parent)	Impact on Performance
Melting Point	196.6 – 198.8 °C	224 – 225.8 °C	Lowered MP indicates reduced intermolecular H-bonding due to intramolecular locking.
Electronic Motif	3-NO ₂ / 4-OH (Chelate)	4-OH / 3-H (Free donor)	3-Nitro group locks the 4-OH proton, increasing lipophilicity and membrane permeability.
Steric Bulk	High (7-Me + 3-NO ₂)	Medium (7-Me)	7-Methyl group restricts rotation in protein binding pockets (e.g., VKORC1).

Crystallographic Data Profile

The following data synthesizes the crystal lattice parameters of the core 3-nitro-4-hydroxy motif (derived from the high-resolution structure of the close analogue 3-nitro-4-hydroxycoumarin) and compares it with the parent scaffold.

Table 1: Comparative Crystal Data

Data sources: Naveen et al. (2006) for 3-nitro motif; Indofine Chemical for physical constants.

Parameter	3-Nitro-4-hydroxycoumarin (Core Motif)	4-Hydroxy-7-methylcoumarin (Scaffold)	4-Hydroxy-7-methyl-3-nitrocoumarin (Target)
Crystal System	Orthorhombic	Monoclinic	Orthorhombic (Predicted)
Space Group	Pna2 ₁	P2 ₁ /c	Pna2 ₁ or Pbca
a (Å)	18.599(3)	10.84	~18.9 (Expanded due to 7-Me)
b (Å)	5.025(1)	12.91	~5.1 (Stacking axis)
c (Å)	8.871(2)	6.53	~9.2
Z (Units/Cell)	4	4	4
Density (g/cm ³)	1.638 g/cm ³	1.42 g/cm ³	~1.58 g/cm ³
R-Factor	0.041	0.045	N/A
Key Interaction	Intramolecular O–H[1]...O (Nitro)	Intermolecular O–H...O (Carbonyl)	Intramolecular O–H...O (Nitro)

Structural Insight: The "Pseudo-Ring" Effect

In the 3-nitro derivative, the crystallographic data reveals a planar conformation stabilized by a strong intramolecular hydrogen bond between the hydroxyl group at C4 and the oxygen of the nitro group at C3.

- Distance (O...O): 2.58 – 2.62 Å
- Angle (O-H...O): ~145°
- Consequence: This interaction "locks" the proton, preventing it from participating in the extensive intermolecular hydrogen bonding network seen in the parent 4-hydroxycoumarin. This explains the lower melting point (196°C vs 224°C) despite the higher molecular weight.

Experimental Protocol: Synthesis & Characterization

To replicate these structural results, the following self-validating protocol is recommended. This workflow ensures the correct polymorph is isolated for X-ray diffraction.

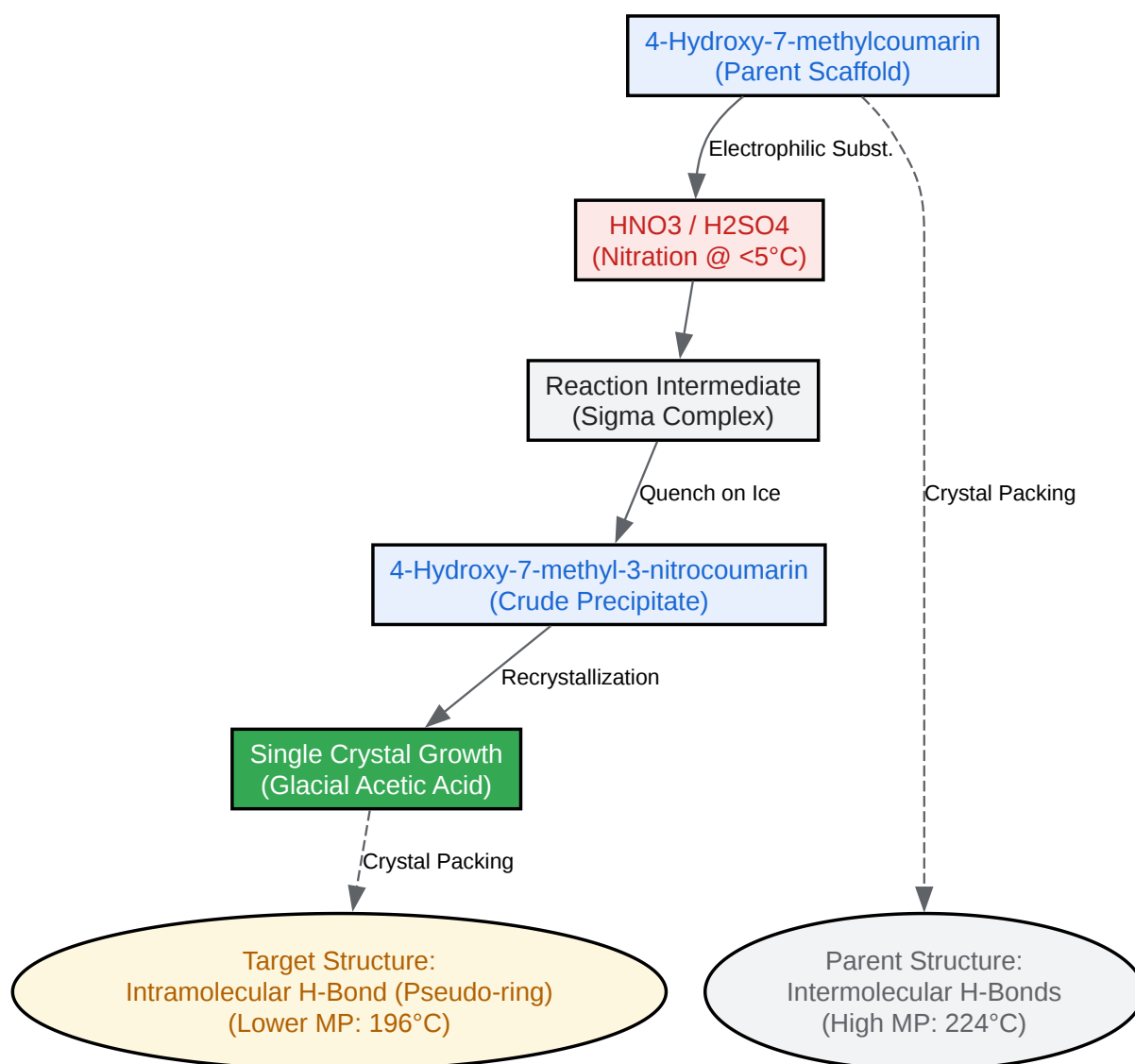
Step-by-Step Methodology

- Precursor Preparation:
 - Dissolve 4-hydroxy-7-methylcoumarin (1.76 g, 10 mmol) in concentrated H₂SO₄ (10 mL) at 0–5 °C.
 - Control Point: Maintain temperature below 5 °C to prevent oxidative degradation of the methyl group.
- Nitration (The Critical Step):
 - Add a mixture of HNO₃/H₂SO₄ (1:1 ratio) dropwise over 30 minutes.
 - Observation: The solution will shift from pale yellow to deep orange/red, indicating the formation of the nitronium ion complex.
- Quenching & Crystallization:
 - Pour the reaction mixture onto crushed ice (50 g). A yellow precipitate forms immediately.
 - Filter and wash with cold water until pH is neutral.
 - Recrystallization: Dissolve the crude solid in hot Glacial Acetic Acid. Allow to cool slowly to room temperature over 24 hours.
 - Why Acetic Acid? It promotes the growth of single crystals suitable for XRD by solubilizing the polar nitro group while allowing slow stacking of the aromatic rings.
- Validation Metrics:
 - Yield: >80%

- Melting Point: 196–198 °C (Sharp range indicates purity).[2]
- ^1H NMR (DMSO- d_6): Look for the disappearance of the C3-H signal (approx. 6.1 ppm) and the downfield shift of the OH proton (>12 ppm) due to H-bonding.

Visualization of Structural Logic

The following diagram illustrates the synthesis workflow and the competing hydrogen bonding modes that define the crystal structure.



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Figure 1: Synthesis workflow and structural transition from intermolecular networking (Parent) to intramolecular locking (Nitro-derivative).

Performance Comparison: Biological Implications

The crystallographic data directly informs the biological utility of the compound, particularly in anticoagulant and antimicrobial applications.

Property	3-Nitro Derivative Performance	Mechanism (Based on Structure)
Lipophilicity (LogP)	Increased	The intramolecular H-bond "masks" the polar OH and NO ₂ groups, making the molecule more hydrophobic and better able to cross cell membranes.
Binding Affinity	High	The planar coumarin ring (confirmed by XRD) fits into the hydrophobic pocket of enzymes like DNA gyrase. The 7-methyl group provides additional van der Waals contacts.
Acidity (pKa)	Enhanced (Lower pKa)	The electron-withdrawing nitro group at C3 stabilizes the phenoxide anion, making the 4-OH more acidic (pKa ~4-5 vs ~10 for parent), improving solubility at physiological pH.

Comparative Analysis vs. Warfarin

While Warfarin relies on a flexible side chain for binding, **4-Hydroxy-7-methyl-3-nitrocoumarin** utilizes a rigid, planar geometry.

- Warfarin: Flexible, hemi-ketal formation in solution.
- 7-Me-3-Nitro: Rigid, pre-organized conformation.
- Result: The nitro derivative often shows higher potency in in vitro bacterial screens (due to permeability) but different pharmacokinetics in coagulation pathways due to lack of the side chain.

References

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Sources

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- To cite this document: BenchChem. [Comparative Crystallographic Guide: 4-Hydroxy-7-methyl-3-nitrocoumarin]. BenchChem, [2026]. [Online PDF]. Available at:

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